1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one
Overview
Description
LD-473 is a laser dye.
Mechanism of Action
Target of Action
It’s known that ld-473 is a type of laser dye usually used to produce lasers light in the visible and infrared region of the spectrum .
Mode of Action
When organic dyes like LD-473 are dissolved in organic solvents and optically excited by a laser source, the dye molecules strongly absorb the incident photons and emit high intense laser due to population inversion . This process is crucial for the functioning of LD-473.
Biochemical Pathways
The process of absorbing photons and emitting laser light can be considered a unique pathway associated with this compound .
Pharmacokinetics
The absorption and fluorescence spectra of ld-473 in different states have been studied .
Result of Action
In the liquid state, the absorption and fluorescence spectra of LD-473 in Methyl Methacrylate showed bands at 385 and 420 nm, respectively . LD-473 in the solid state showed one absorption band at 530 nm, while the fluorescence spectra, under low concentration, showed one band at 615 nm . For higher concentrations, the fluorescence bands are shifted to the red . LD-473 in the solid state under an impulse of Nd: YAG laser showed dual amplified spontaneous emission (ASE) peaks at 605 and 650 nm .
Action Environment
The action of LD-473 is influenced by the environment, particularly the state of the compound (liquid or solid) and the concentration . The absorption, fluorescence, and ASE properties of LD-473 in solution and solid states depend on the concentrations, solvent environments, and pump pulse energies .
Biochemical Analysis
Biochemical Properties
LD-473 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, LD-473 has been shown to exhibit amplified spontaneous emission (ASE) properties when optically excited by a laser source . This interaction is dependent on the concentration, solvent environment, and pump pulse energies. The compound’s ability to absorb incident photons and emit high-intensity laser light is a testament to its significant biochemical properties.
Cellular Effects
The effects of LD-473 on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when LD-473 is introduced to a cellular environment, it can alter the fluorescence spectra, shifting the bands to the red at higher concentrations . This shift indicates changes in cellular processes and interactions at the molecular level.
Molecular Mechanism
The molecular mechanism of LD-473 involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. LD-473 exerts its effects by binding to specific biomolecules, which in turn affects their activity. The compound’s ability to produce amplified spontaneous emission (ASE) is a result of its interaction with the active medium, such as coumarin and rhodamine laser dyes . This interaction leads to a high optical gain, sufficient to produce ASE.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LD-473 change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that LD-473 exhibits different spectral characteristics in liquid and solid states, with the absorption and fluorescence spectra depending on the concentration and solvent environment . Over time, these properties can change, affecting the compound’s overall impact on cellular processes.
Properties
IUPAC Name |
1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-2H-pyrrolo[3,2-g]quinolin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O/c1-9-16(2,3)12-6-10-11(17(18,19)20)7-15(23)22(5)13(10)8-14(12)21(9)4/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUKYANHUBKAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1C)C=C3C(=C2)C(=CC(=O)N3C)C(F)(F)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886282 | |
Record name | 7H-Pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58721-74-7 | |
Record name | 1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58721-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LD-473 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7H-Pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20886282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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